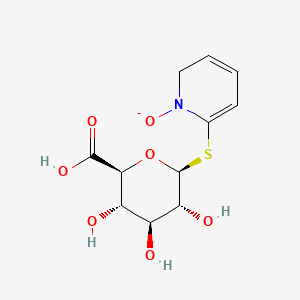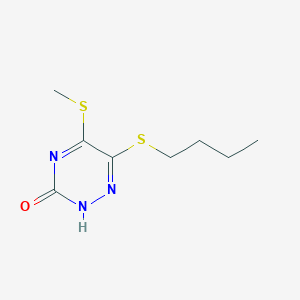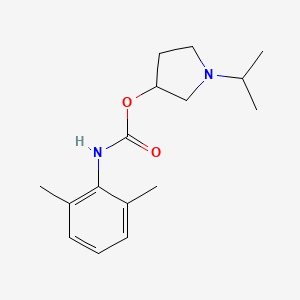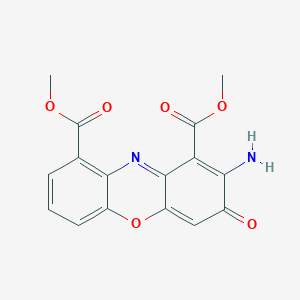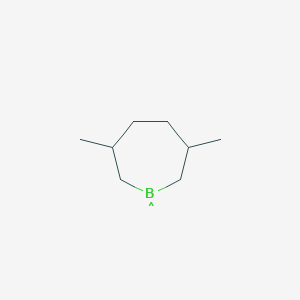
3,6-Dimethylborepan-1-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylborepan-1-yl: is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a borepane ring structure with two methyl groups attached at the 3rd and 6th positions. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylborepan-1-yl typically involves the formation of the borepane ring followed by the introduction of methyl groups at the specified positions. One common method is the hydroboration of a suitable diene precursor, followed by oxidation to yield the desired borepane structure. The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the hydroboration and subsequent functionalization steps. The use of automated reactors and precise control of reaction parameters are crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dimethylborepan-1-yl undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borepane ring to more saturated boron-containing compounds.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Saturated boron-containing compounds.
Substitution: Functionalized borepane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,6-Dimethylborepan-1-yl is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules. It is also employed in the development of new catalysts for various chemical reactions.
Biology: In biological research, this compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment. Its ability to selectively accumulate in tumor cells makes it a promising candidate for targeted therapy.
Medicine: Beyond BNCT, this compound is investigated for its potential use in drug delivery systems. Its unique chemical properties allow for the design of novel drug conjugates with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including boron-containing polymers and ceramics. Its incorporation into these materials enhances their mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of 3,6-Dimethylborepan-1-yl in biological systems involves its interaction with cellular components through the boron atom. The boron atom can form stable complexes with biomolecules, facilitating its uptake and retention in cells. In BNCT, the compound accumulates in tumor cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells while sparing healthy tissue.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dimethylborepan-1-yl
- 3,6-Dimethylborepane
- 3,6-Dimethylborolane
Comparison: 3,6-Dimethylborepan-1-yl is unique due to its specific substitution pattern and the presence of the borepane ring. Compared to 3,5-Dimethylborepan-1-yl, it has different steric and electronic properties, which can influence its reactivity and interactions with other molecules. The borepane ring structure distinguishes it from borolanes, which have a different ring size and bonding arrangement, leading to distinct chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
39546-63-9 |
|---|---|
Molekularformel |
C8H16B |
Molekulargewicht |
123.03 g/mol |
InChI |
InChI=1S/C8H16B/c1-7-3-4-8(2)6-9-5-7/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
JCWYTVRJACOCAM-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1CC(CCC(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


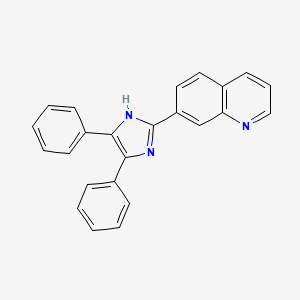
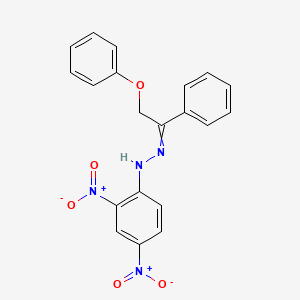

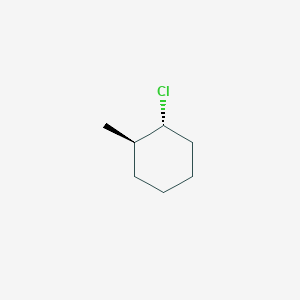
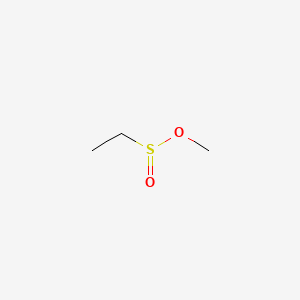
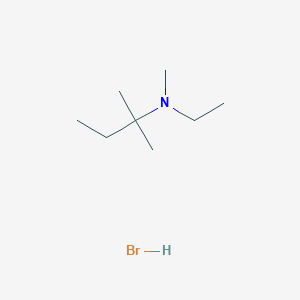
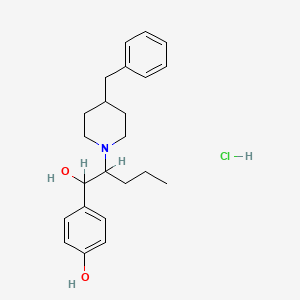

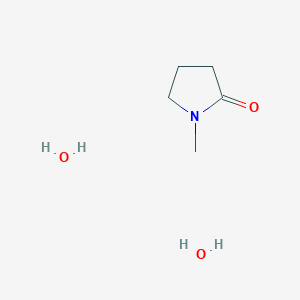
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
